Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Brand Name: Vulcanchem
CAS No.: 1427460-27-2
VCID: VC2726592
InChI: InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-6-8-11(9-7-10)22-13-5-3-4-12(19-13)15(16,17)18/h3-9H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Molecular Formula: C15H12F3NO3
Molecular Weight: 311.25 g/mol

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

CAS No.: 1427460-27-2

Cat. No.: VC2726592

Molecular Formula: C15H12F3NO3

Molecular Weight: 311.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate - 1427460-27-2

Specification

CAS No. 1427460-27-2
Molecular Formula C15H12F3NO3
Molecular Weight 311.25 g/mol
IUPAC Name ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Standard InChI InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-6-8-11(9-7-10)22-13-5-3-4-12(19-13)15(16,17)18/h3-9H,2H2,1H3
Standard InChI Key JVMKQANDCICSDE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate, reflects its bifunctional structure:

  • A benzoate ester group at the 4-position of the benzene ring.

  • A 6-(trifluoromethyl)pyridin-2-yl ether group connected via an oxygen bridge.

The trifluoromethyl (-CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, a feature widely exploited in drug design. The pyridine nitrogen and ester carbonyl group provide sites for hydrogen bonding and π-π interactions, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₅H₁₂F₃NO₃
Molecular Weight311.25 g/mol
CAS Number1427460-27-2
Storage ConditionsAmbient temperature
InChI KeyJVMKQAND

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between methyl 4-hydroxybenzoate and 2-fluoro-6-(trifluoromethyl)pyridine. As reported in a Journal of ChemTech Research protocol :

  • Reagents: Methyl 4-hydroxybenzoate (1 eq), 2-fluoro-6-(trifluoromethyl)pyridine (1 eq), K₂CO₃ (2 eq).

  • Solvent: Dimethylformamide (DMF).

  • Conditions: Heating at 90°C for 6 hours under anhydrous conditions.

  • Workup: Ethyl acetate extraction followed by column chromatography purification yields the intermediate methyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate .

Esterification and Functionalization

The methyl ester is subsequently transesterified to the ethyl analog using ethanol and acid/base catalysis. Hydrazine hydrate can further convert the ester to a hydrazide derivative, enabling Schiff base formation for pharmacological studies .

Table 2: Synthetic Intermediates and Derivatives

IntermediateApplicationReference
Methyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoatePrecursor for hydrazide synthesis
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzohydrazideSchiff base formation for bioactivity screening

Applications in Organic Synthesis and Drug Development

Agrochemical Research

Trifluoromethylpyridine derivatives are prominent in herbicide and insecticide development. The -CF₃ group improves membrane permeability, enhancing efficacy against resistant pests.

Materials Science

The compound’s aromatic and fluorinated groups contribute to liquid crystal and polymer applications, where thermal stability and dielectric properties are critical.

Biological Activity and Mechanistic Insights

Cytotoxicity and Solubility

Quantum mechanical calculations (DFT) predict aqueous solubility improvements upon cyclization, with solvation free energies ranging from -10.787 to -12.387 kcal/mol . Experimental solubility assays confirm 2–3-fold increases compared to chalcone precursors, critical for oral bioavailability .

SupplierPurityPackagingPrice (EUR)
Apollo Scientific>95%1 g, 5 g248/g
Changzhou Hopschain Chemical Co., LtdTechnicalBulkQuote-based

Comparative Analysis with Structural Analogs

Pyrimidine vs. Pyridine Derivatives

Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate (CAS 1259324-17-8) shares similar applications but differs in heterocyclic aromaticity. Pyrimidine’s additional nitrogen atom alters electronic properties, affecting binding affinity in biological systems .

Table 4: Analog Comparison

PropertyPyridine DerivativePyrimidine Derivative
Molecular FormulaC₁₅H₁₂F₃NO₃C₁₄H₁₁F₃N₂O₃
Molecular Weight311.25 g/mol312.24 g/mol
SupplierApollo Scientific, VulcanchemApollo Scientific
Price (1g)248 EUR161 EUR

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